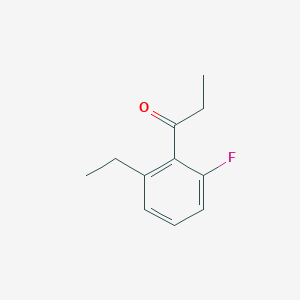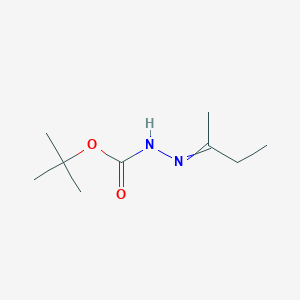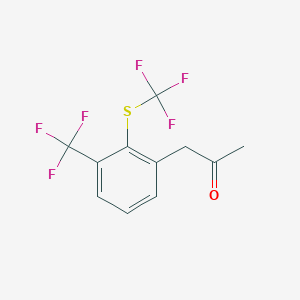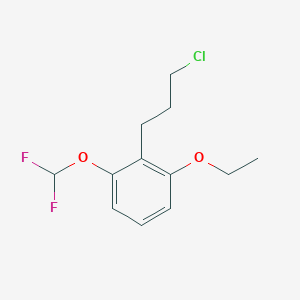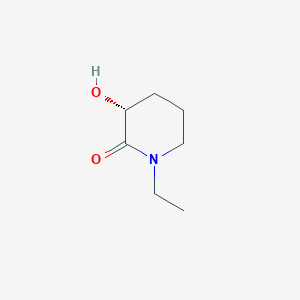
(R)-1-Ethyl-3-hydroxypiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Ethyl-3-hydroxypiperidin-2-one is a chiral compound that belongs to the class of piperidinones It is characterized by the presence of an ethyl group at the first position, a hydroxyl group at the third position, and a ketone group at the second position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-hydroxypiperidin-2-one can be achieved through several synthetic routes. One common method involves the reduction of the corresponding 3-keto-piperidine derivative using a chiral reducing agent to obtain the desired ®-enantiomer. The reaction conditions typically include the use of solvents such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-3-hydroxypiperidin-2-one may involve the use of large-scale hydrogenation reactors. The process includes the hydrogenation of the corresponding 3-keto-piperidine derivative in the presence of a chiral catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and enantiomeric purity.
化学反応の分析
Types of Reactions
®-1-Ethyl-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and a base such as sodium hydride (NaH).
Major Products
Oxidation: The major products include 1-ethyl-3-oxopiperidin-2-one and 1-ethyl-3-carboxypiperidin-2-one.
Reduction: The major product is 1-ethyl-3-hydroxypiperidin-2-ol.
Substitution: The major products depend on the substituent introduced, such as 1-ethyl-3-alkylpiperidin-2-one.
科学的研究の応用
®-1-Ethyl-3-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-1-Ethyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-1-Ethyl-3-hydroxypiperidin-2-one
- 1-Methyl-3-hydroxypiperidin-2-one
- 1-Ethyl-3-hydroxy-4-piperidone
Uniqueness
®-1-Ethyl-3-hydroxypiperidin-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different reactivity and selectivity in various reactions
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(3R)-1-ethyl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
QPLQVGGWWHQYNV-ZCFIWIBFSA-N |
異性体SMILES |
CCN1CCC[C@H](C1=O)O |
正規SMILES |
CCN1CCCC(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)

![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)
